molecular formula C26H24N4O5 B11289556 Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11289556
M. Wt: 472.5 g/mol
InChI Key: AMDDAZZMNDIXBP-UHFFFAOYSA-N
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Description

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound featuring an imidazolidinone core, a benzoate ester, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes, potentially inhibiting their activity. The pyridine moiety can facilitate binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate: shares similarities with other imidazolidinone derivatives and benzoate esters.

    Imidazole Derivatives: These compounds also feature a nitrogen-containing heterocycle and have similar biological activities.

    Benzoate Esters: Compounds like methyl benzoate share the ester functional group and are used in similar applications.

Uniqueness

What sets this compound apart is the combination of the imidazolidinone core with the pyridine moiety and benzoate ester. This unique structure allows for diverse chemical reactivity and a wide range of applications in different fields.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

ethyl 4-[[2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N4O5/c1-2-35-25(33)19-10-12-20(13-11-19)28-23(31)15-22-24(32)30(21-8-4-3-5-9-21)26(34)29(22)17-18-7-6-14-27-16-18/h3-14,16,22H,2,15,17H2,1H3,(H,28,31)

InChI Key

AMDDAZZMNDIXBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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